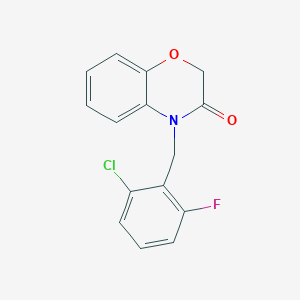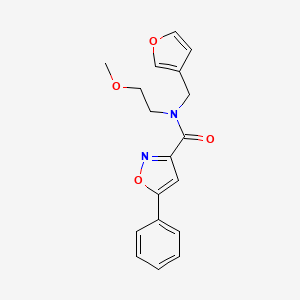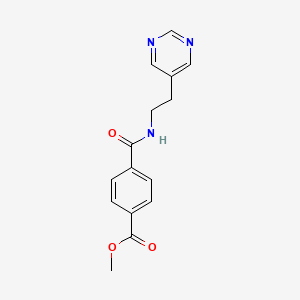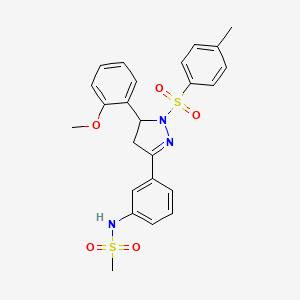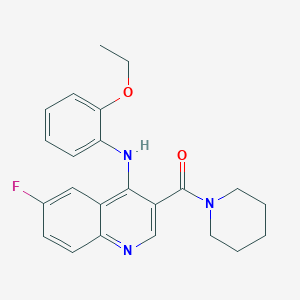![molecular formula C25H19ClN2OS B3006876 2-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one CAS No. 383147-82-8](/img/structure/B3006876.png)
2-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one is a chemically synthesized molecule that appears to be structurally related to a class of compounds that have been studied for their potential as chemotherapeutic agents. Although the exact compound is not directly mentioned in the provided papers, the related compounds that have been investigated show a common theme of containing a pyrimidine ring, which is a heterocyclic aromatic organic compound, similar to the indeno[1,2-d]pyrimidin-5-one structure. These compounds are of interest due to their potential biological activities and their interactions with biological targets.
Synthesis Analysis
The synthesis of related compounds, such as 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, has been reported to be highly regioselective and yields products with various substituents in good yields. The process involves cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and FT-Raman have been used to investigate the molecular structure of similar compounds. The vibrational wave numbers are computed using density functional theory (DFT) quantum chemical calculations, which help in assigning vibrational bands observed in the spectra. The geometrical parameters obtained from DFT are found to be in agreement with X-ray diffraction (XRD) results, suggesting a reliable method for determining the structure of such compounds .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been analyzed through molecular docking studies, which suggest that these molecules might exhibit inhibitory activity against certain biological targets, such as GPb, indicating potential as anti-diabetic compounds . The negative electrostatic potential regions on these molecules, such as the CN and CF3 groups, are identified as possible sites for electrophilic attack, while positive regions around the NH group indicate possible sites for nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been predicted using theoretical methods. The nonlinear optical behavior, which is an important physical property for various applications, is predicted for these compounds. The NBO analysis provides insight into the stability of the molecule arising from hyperconjugative interactions and charge delocalization. The first hyperpolarizability is a measure of the nonlinear optical behavior and is reported for these compounds . The molecular electrostatic potential (MEP) results provide a visual representation of the charge distribution within the molecule, which is crucial for understanding its reactivity .
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- This compound is used in the synthesis of various heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, which display a range of biological activities like antimicrobial, anticancer, and antiviral properties (Bassyouni & Fathalla, 2013).
- It is involved in the creation of novel 5-methyl-4-thiopyrimidine derivatives which have shown varied cytotoxic activities against different cancer cell lines (Stolarczyk et al., 2018).
Spectroscopic Analysis and Molecular Docking
- Spectroscopic techniques like FT-IR and FT-Raman have been used for the vibrational spectral analysis of similar compounds, providing insights into their stability and charge delocalization (Alzoman et al., 2015).
Fluorescence and Solid-State Properties
- Derivatives of this compound have shown fluorescence in the solid state, indicating potential applications in materials science (Hagimori et al., 2016).
Inhibition of Biological Targets
- The compound forms the basis for synthesizing inhibitors of thymidylate synthase and dihydrofolate reductase, crucial for cancer treatment (Gangjee et al., 2008).
Antitumor Activity
- Various derivatives have displayed potent anticancer activity, comparable to established chemotherapy drugs, against different human cancer cell lines (Hafez & El-Gazzar, 2017).
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,4-dihydroindeno[1,2-d]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2OS/c1-15-9-11-17(12-10-15)22-21-23(19-7-2-3-8-20(19)24(21)29)28-25(27-22)30-14-16-5-4-6-18(26)13-16/h2-13,22H,14H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEGGEUKVUWRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC(=N2)SCC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3006794.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B3006800.png)
![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/no-structure.png)

![N-Methyl-N-[2-oxo-2-[2-[4-[(5-phenyltetrazol-2-yl)methyl]benzoyl]hydrazinyl]ethyl]prop-2-enamide](/img/structure/B3006804.png)
